Ethyl 2-(7-oxoazepan-2-YL)acetate

Description

BenchChem offers high-quality Ethyl 2-(7-oxoazepan-2-YL)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(7-oxoazepan-2-YL)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

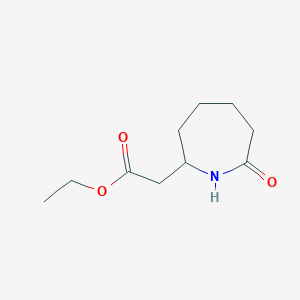

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(7-oxoazepan-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-2-14-10(13)7-8-5-3-4-6-9(12)11-8/h8H,2-7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVCYLDALOQTBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on Ethyl 2-(7-oxoazepan-2-yl)acetate: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(7-oxoazepan-2-yl)acetate, a notable heterocyclic compound, has garnered significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. Its unique structural features, comprising a seven-membered lactam ring known as an azepanone, substituted with an ethyl acetate group, make it a versatile scaffold for the synthesis of a wide array of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, offering valuable insights for researchers engaged in the discovery and development of novel therapeutic agents.

The 7-oxoazepane-2-carboxylate framework is recognized as a privileged structure in medicinal chemistry, implying its ability to serve as a core component in the design of ligands for various biological targets. The inherent conformational flexibility of the seven-membered ring, coupled with the reactive handles provided by the ester and lactam functionalities, allows for extensive structural modifications to optimize biological activity and pharmacokinetic properties.

Chemical Structure and Identification

The precise arrangement of atoms in Ethyl 2-(7-oxoazepan-2-yl)acetate is fundamental to its chemical behavior and reactivity.

Molecular Formula: C₁₀H₁₇NO₃

Synonyms: (7-oxo-azepan-2-yl)-acetic acid ethyl ester

CAS Number: 32548-60-0

The structure features a caprolactam ring, a seven-membered cyclic amide, with an ethyl acetate substituent at the 2-position of this ring. The presence of a chiral center at the carbon atom bearing the ethyl acetate group means that this compound can exist as a racemic mixture or as individual enantiomers.

Figure 1: Chemical structure of Ethyl 2-(7-oxoazepan-2-yl)acetate.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 199.25 g/mol | Calculated |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane. Limited solubility in water. | Inferred from similar compounds |

Synthesis Methodologies

The synthesis of Ethyl 2-(7-oxoazepan-2-yl)acetate and its derivatives often involves multi-step reaction sequences. A common strategy is the modification of a pre-existing caprolactam ring.

Illustrative Synthetic Workflow:

One plausible synthetic route involves the alkylation of a caprolactam-derived enolate with an ethyl haloacetate. The choice of base and reaction conditions is critical to ensure regioselectivity and minimize side reactions.

Figure 2: A potential synthetic workflow for Ethyl 2-(7-oxoazepan-2-yl)acetate.

Experimental Protocol (Hypothetical):

-

Step 1: Enolate Formation: To a solution of caprolactam in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78 °C), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise. The reaction is stirred for a period to ensure complete enolate formation. The rationale for using a strong, hindered base at low temperature is to achieve rapid and clean deprotonation at the α-carbon without competing nucleophilic attack at the lactam carbonyl.

-

Step 2: Alkylation: Ethyl bromoacetate is then added to the enolate solution. The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The electrophilic carbon of the ethyl bromoacetate is attacked by the nucleophilic enolate, forming the desired carbon-carbon bond.

-

Step 3: Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure Ethyl 2-(7-oxoazepan-2-yl)acetate. This purification step is crucial to remove unreacted starting materials and byproducts.

Chemical Reactivity and Stability

The reactivity of Ethyl 2-(7-oxoazepan-2-yl)acetate is primarily dictated by the functional groups present: the lactam and the ester.

-

Lactam Ring Opening: The amide bond within the caprolactam ring can be cleaved under strong acidic or basic conditions, leading to the formation of an amino acid derivative. This reactivity is a key consideration in designing subsequent synthetic steps and in understanding the compound's stability profile.

-

Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. This transformation is often a deliberate step in a synthetic sequence to enable further modifications, such as amide bond formation.

-

Enolate Chemistry: The α-carbon to the ester carbonyl can be deprotonated with a suitable base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. This allows for further functionalization of the acetate side chain.

The compound should be stored in a cool, dry place, away from strong acids, bases, and oxidizing agents to prevent degradation.

Applications in Drug Discovery and Development

While specific drugs derived directly from Ethyl 2-(7-oxoazepan-2-yl)acetate are not prominently documented in publicly available literature, the 7-oxoazepane-2-carboxylate scaffold is a key component in a variety of biologically active molecules. This highlights the potential of the title compound as a crucial intermediate in the synthesis of novel drug candidates.

The azepane ring system is found in a number of compounds with diverse therapeutic activities, including but not limited to:

-

Enzyme Inhibitors: The constrained yet flexible nature of the seven-membered ring can allow for optimal positioning of functional groups to interact with the active sites of enzymes.

-

Receptor Ligands: Derivatives can be designed to bind to specific receptors, modulating their activity.

The ethyl acetate moiety provides a convenient handle for creating libraries of compounds through derivatization of the carboxylic acid, for example, by forming a variety of amides. This approach is central to structure-activity relationship (SAR) studies in the lead optimization phase of drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling Ethyl 2-(7-oxoazepan-2-yl)acetate. Although specific toxicology data is not available, general laboratory safety practices are recommended.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Ethyl 2-(7-oxoazepan-2-yl)acetate is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, provides access to a versatile scaffold that can be readily functionalized. The strategic incorporation of the 7-oxoazepane-2-carboxylate motif into molecular designs holds promise for the development of novel therapeutic agents targeting a range of diseases. Further research into the synthesis of diverse derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this compound class. This guide serves as a foundational resource for scientists and researchers looking to leverage the unique properties of Ethyl 2-(7-oxoazepan-2-yl)acetate in their drug discovery endeavors.

References

No direct scientific literature or patents specifically detailing the synthesis, properties, and applications of Ethyl 2-(7-oxoazepan-2-yl)acetate (CAS 32548-60-0) were found in the performed searches. The information provided is based on general chemical principles and data from structurally related compounds. For specific experimental details, it is recommended to consult specialized chemical synthesis databases or perform experimental investigations.

Engineering Conformational Rigidity: A Technical Guide to Alpha-Substituted Epsilon-Caprolactam Building Blocks

Executive Summary

In modern medicinal chemistry and synthetic organic chemistry, the transition from flexible linear peptides to conformationally constrained scaffolds is a critical step in lead optimization. While unsubstituted epsilon-caprolactam is globally recognized as the monomeric precursor to Nylon-6[1], its alpha-substituted derivatives—most notably L-alpha-amino-epsilon-caprolactam—have emerged as privileged building blocks[2]. By introducing a chiral center adjacent to the lactam carbonyl, these 7-membered azepanone rings provide precise vectorization of pharmacophores, effectively reducing the entropic penalty upon target binding. This whitepaper details the structural dynamics, self-validating synthetic protocols, and target-directed applications of alpha-substituted caprolactams.

Physicochemical Profiling and Structural Dynamics

The 7-membered lactam ring exhibits unique conformational puckering dynamics. When an alpha-substituent (such as an amino or alkyl group) is introduced, the steric bulk restricts the ring's flexibility, locking it into a preferred chair or boat-like conformation. This structural lock is highly valued in drug discovery for stabilizing peptide backbones against proteolytic degradation while enhancing target affinity[2].

To establish a baseline for synthetic and analytical workflows, the quantitative specifications of the industry-standard L-alpha-amino-epsilon-caprolactam hydrochloride are summarized below.

Table 1: Quantitative Specifications of L-alpha-Amino-epsilon-caprolactam Hydrochloride

| Property | Value | Analytical Method / Condition |

| Molecular Weight | 164.63 g/mol | Calculated[2] |

| Melting Point | 294 °C | Standard Capillary Method[3] |

| Chemical Purity | ≥ 97.0% | Acid-Base Titration[2] |

| Enantiomeric Ratio | ≥ 99:1 | Chiral HPLC[2] |

| Optical Activity | [α]20/D −27±2° | c = 1% in H₂O[2] |

| Vapor Pressure | 6.17E-05 mmHg | at 25 °C[3] |

Synthetic Methodologies and Mechanistic Causality

The synthesis of alpha-substituted caprolactams requires overcoming the significant entropic and enthalpic barriers associated with 7-membered ring formation. The most robust industrial and bench-scale route to L-alpha-amino-epsilon-caprolactam involves the thermal cyclization of L-lysine[2].

Synthetic workflow for L-alpha-amino-epsilon-caprolactam from L-lysine.

Experimental Protocol: Self-Validating Synthesis from L-Lysine Hydrochloride

Objective: High-yield intramolecular cyclization of L-lysine hydrochloride into a chirally pure 7-membered lactam.

-

Step 1: Substrate Preparation & Thermal Activation

-

Action: Suspend L-lysine hydrochloride in an alcohol-based solvent under supercritical or high-temperature conditions (235°C to 320°C) without a catalyst[4].

-

Causality: High thermal energy is mandatory to overcome the kinetic barrier of azepanone ring formation. Utilizing the hydrochloride salt is a critical strategic choice: it selectively protonates the alpha-amine (making it non-nucleophilic), thereby directing the terminal epsilon-amine to attack the carboxyl carbon exclusively[2].

-

-

Step 2: Intramolecular Cyclization

-

Action: Maintain temperature and pressure to drive continuous dehydration.

-

Causality: The removal of water shifts the thermodynamic equilibrium toward the cyclic lactam product, preventing the reverse hydrolysis reaction.

-

-

Step 3: Selective Precipitation & Recrystallization

-

Action: Cool the crude mixture, dissolve the solid in a minimal volume of polar solvent (methanol), and induce precipitation via the dropwise addition of a non-polar anti-solvent[2].

-

Causality: This exploits the differential solubility between the highly constrained cyclic lactam and unreacted linear oligomeric byproducts, stripping away impurities.

-

-

Step 4: Self-Validating Checkpoint

-

Action: Analyze the precipitate via Chiral High-Performance Liquid Chromatography (HPLC) and titration.

-

Causality: Titration confirms chemical purity (≥97.0%), while HPLC validates spatial integrity (Enantiomeric Ratio ≥99:1)[2]. System Rule: If the enantiomeric excess (ee) is <99%, the recrystallization step MUST be repeated. Proceeding with sub-optimal stereopurity will result in compounding stereochemical errors during downstream peptide coupling.

-

Advanced Alpha-Functionalization Strategies

Beyond amino-substitution, the alpha-position of epsilon-caprolactam can be functionalized to generate diverse libraries of building blocks:

-

Alpha-Sulfenylation: N-phenylthiocaprolactam acts as a highly efficient sulfur-transfer reagent. It reacts with the enolate anions of aliphatic or aromatic ketones to yield alpha-phenylthioketones. This reaction proceeds with exceptional monosulphenylation yields (80-97%) in DMSO under mild conditions using potassium tert-butoxide[5].

-

Anionic Polymerization Byproducts: During the base-catalyzed anionic polymerization of epsilon-caprolactam, alpha-substituted lactams and ketone-forming units can naturally emerge as a result of side reactions initiated by the catalyst and activated aromatic halides[6].

-

Optical Resolution: L-3-amino-epsilon-caprolactam is frequently deployed as a resolving agent. Through epimerization-crystallization methods, it successfully achieves the optical resolution of complex racemic mixtures, such as tert-butyl compounds evaluated for aldose reductase inhibitory potency[7].

Medicinal Chemistry & Target-Directed Applications

The true value of alpha-substituted caprolactams lies in their ability to modulate specific biological pathways by mimicking natural peptide conformations while resisting enzymatic cleavage.

Blood Coagulation Factor Xa Inhibitors

In the optimization of antithrombotic agents, the caprolactam core serves as a highly effective bioisosteric replacement for the arylcyanoguanidine moiety[8]. When integrated into a Factor Xa inhibitor, the alpha-substituted phenyl-lactam is precisely positioned within the S4 sub-pocket of the enzyme. Here, it establishes a critical edge-to-face pi-interaction with the Trp215 residue and is sterically locked between Tyr99 and Phe174[8]. This rigid vectorization drastically improves the IC50 binding affinity.

Gamma-Secretase Inhibitors (Alzheimer's Disease)

Caprolactam-type architectures are heavily utilized to target the signal peptide peptidase (SPP) subunit of gamma-secretase[9]. The structural rigidity of the azepanone ring prevents the entropic penalty typically associated with the binding of flexible linear peptides. The specific binding interactions of these caprolactam derivatives have been successfully mapped and validated using diazirine photoaffinity probes[9].

Logical pathway of integrating caprolactam building blocks in drug design.

Conclusion

Alpha-substituted epsilon-caprolactams are far more than simple industrial intermediates; they are sophisticated, conformationally constrained building blocks that drive modern drug discovery. By understanding the thermodynamic causality behind their synthesis and leveraging their unique 7-membered ring puckering dynamics, medicinal chemists can predictably enhance the binding affinity, metabolic stability, and spatial vectorization of novel therapeutics.

References

- BenchChem. "An In-Depth Technical Guide to L-alpha-Amino-epsilon-caprolactam Hydrochloride." Benchchem.

- Hao et al. "Contemporary medicinal-chemistry strategies for discovery of blood coagulation factor Xa inhibitors." ResearchGate.

- Foray et al. "A novel reaction of N-phenylthiocaprolactam: The α-sulfenylation of ketones under mild conditions." Kaimosi.

- BerrChem. "Synthesis - best organic chemicals supplier and producers." BerrChem.

- LookChem. "DL-alpha-Amino-epsilon-caprolactam hydrochloride." LookChem.

- Stehlíček et al. "Ketone forming units in anionic caprolactam and α-substituted lactams." ResearchGate.

- Wikipedia Contributors. "Diazirine." Wikipedia.

- Frost et al. "Method for making alpha-amino-epsilon-caprolactam using mixed super critical fluids." Google Patents (WO2012040646A2).

- Wikipedia Contributors. "Caprolactam." Wikipedia.

Sources

- 1. Caprolactam - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. WO2012040646A2 - Method for making alpha-amino-epsilon-caprolactam using mixed super critical fluids - Google Patents [patents.google.com]

- 5. epsilon-Caprolactam [kaimosi.com]

- 6. researchgate.net [researchgate.net]

- 7. One moment, please... [berrchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Diazirine - Wikipedia [en.wikipedia.org]

The Confluence of Conformational Constraint: A Technical Guide to Homoproline Analogues and 7-Membered Lactam Rings

Foreword

In the intricate world of medicinal chemistry, the quest for therapeutic agents with high potency, selectivity, and metabolic stability is perpetual. A guiding principle in this endeavor is the strategic imposition of conformational constraints on flexible molecules to favor a bioactive geometry. This guide delves into the synthesis and application of a sophisticated class of compounds that masterfully embodies this principle: homoproline analogues integrated into 7-membered lactam rings. By fusing the stereochemically rich pyrrolidine core of homoproline with the privileged azepan-2-one (caprolactam) scaffold, we unlock novel chemical space populated by molecules with profound therapeutic potential. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the causal logic behind synthetic strategies and the functional implications of these unique architectures.

The Strategic Imperative for Structural Pre-organization

The biological activity of a small molecule is inextricably linked to its three-dimensional shape, which dictates its ability to interact with a specific biological target. Peptides, while offering exquisite biological specificity, are often plagued by poor metabolic stability and low oral bioavailability. Peptidomimetics—molecules that mimic the structure and function of peptides—offer a solution by retaining the essential pharmacophoric elements within a more drug-like, non-peptidic backbone.[1]

Proline and Homoproline: Masters of the Turn

Proline, unique among the proteinogenic amino acids, features a pyrrolidine ring that constrains the backbone dihedral angle (φ), making it a potent inducer of β-turns and a "breaker" of helical secondary structures.[2] This conformational rigidity is a powerful tool in peptide design.[3] Homoproline, the six-membered ring homologue of proline, extends this concept, offering a different set of geometric constraints and has been explored as a valuable building block for enzyme inhibitors and as an organocatalyst.[4][5][6] The insertion of homoproline can modulate peptide conformation, enhance receptor affinity, and increase resistance to enzymatic degradation.[4]

The 7-Membered Lactam: A Privileged Scaffold

Lactams (cyclic amides) are ubiquitous structural motifs in a vast array of natural products and pharmaceuticals, including the life-saving penicillin antibiotics.[7] The 7-membered ε-caprolactam ring, in particular, is a "privileged scaffold" in medicinal chemistry.[8] Its larger ring size, compared to 5- and 6-membered lactams, provides a unique, non-planar geometry that can effectively mimic peptide turns and serve as a rigid framework for the precise spatial arrangement of functional groups.[8][9] The synthesis of chiral 7-membered lactams, however, presents significant challenges due to unfavorable entropic and enthalpic barriers during cyclization.[8]

Core Synthetic Strategies: Forging the Fused Scaffold

The stereoselective construction of homoproline-based 7-membered lactams is a non-trivial synthetic challenge that requires robust and reliable methodologies. The primary goal is to form the seven-membered ring while maintaining the stereochemical integrity of the original proline-derived starting material. Two dominant strategies have emerged: Ring-Closing Metathesis (RCM) and the Beckmann Rearrangement.

Strategy A: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis has revolutionized the synthesis of cyclic compounds, including medium-sized rings which are often difficult to access via traditional methods.[10][11] The power of RCM lies in its functional group tolerance and the predictability of its outcomes, driven by the formation of a stable cyclic alkene and a volatile ethylene byproduct.

Causality of Experimental Choices: The RCM approach is chosen for its directness in forming the carbon-carbon double bond of the target ring system. The selection of a ruthenium-based catalyst (e.g., Grubbs' catalysts) is critical; second-generation catalysts are often preferred for their higher activity and broader substrate scope. The key to a successful RCM is the efficient synthesis of the acyclic diene precursor. The reaction is typically run at high dilution to favor the intramolecular cyclization over intermolecular polymerization.

Workflow Diagram: Ring-Closing Metathesis (RCM) Approach

Sources

- 1. Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational studies on peptides with proline in the right-handed alpha-helical region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Sci-Hub. ChemInform Abstract: Recent Applications of Ring‐Closing Metathesis in the Synthesis of Lactams and Macrolactams / ChemInform, 2011 [sci-hub.box]

- 11. Ring Closing Metathesis [organic-chemistry.org]

Advanced Synthesis & Characterization: Azepan-2-one Acetic Acid Ethyl Ester vs. 7-Oxo Isomers

This guide is structured as a high-level technical whitepaper designed for drug development scientists. It addresses the synthesis, impurity profiling, and structural differentiation of Azepan-2-one acetic acid ethyl ester (Ethyl (2-oxoazepan-1-yl)acetate) and its critical isomers.

Content Type: Technical Whitepaper | Audience: Medicinal Chemists & Process Engineers

Executive Summary: The Structural Dichotomy

In the development of peptidomimetics and ACE inhibitors (e.g., Benazepril analogs), the seven-membered lactam scaffold (Azepan-2-one ) is a privileged pharmacophore. The introduction of an acetic acid ethyl ester side chain creates two distinct synthetic challenges depending on the substitution pattern:

-

N-Substitution (The Primary Target): Synthesis of Ethyl (2-oxoazepan-1-yl)acetate via N-alkylation. The critical "isomer" here is the O-alkylated lactim ether , a thermodynamic competitor that compromises yield and purity.

-

C-Substitution (The "7-Oxo" Regioisomer Challenge): When synthesizing C-substituted azepanes via ring expansion (Schmidt reaction or Beckmann rearrangement), the formation of 2-oxo vs. 7-oxo regioisomers is a definitive Critical Quality Attribute (CQA).

This guide provides the mechanistic causality, separation protocols, and analytical differentiation for these systems.

N-Alkylated Systems: The O-Alkylation Conflict

For most pharmaceutical applications, "Azepan-2-one acetic acid ethyl ester" refers to the N-substituted variant (CAS 61516-76-5). The synthesis involves the alkylation of caprolactam with ethyl bromoacetate.

Mechanistic Pathway & Impurity Profile

The reaction of caprolactam with a base generates an ambident anion. The negative charge is delocalized between the nitrogen and the oxygen.

-

Kinetic Control (N-Alkylation): Favored by polar aprotic solvents (DMF, DMSO) and harder counter-ions (Li+, Na+).

-

Thermodynamic Control (O-Alkylation): Favored by neutral conditions or specific "soft" electrophiles, leading to the Lactim Ether (Ethyl 2-((3,4,5,6-tetrahydro-2H-azepin-7-yl)oxy)acetate).

Why this matters: The O-alkylated isomer is often misidentified as a simple impurity. It is a structural isomer that hydrolyzes back to the starting material (caprolactam) under acidic workup, confusing mass balance calculations.

Validated Synthesis Protocol (Self-Validating System)

Objective: Maximize N/O selectivity ratio (>50:1).

Reagents:

-

Azepan-2-one (Caprolactam): 1.0 eq

-

Sodium Hydride (60% dispersion): 1.1 eq

-

Ethyl Bromoacetate: 1.1 eq

-

Solvent: THF/DMF (9:1 ratio) - DMF promotes ionic dissociation of the Na-lactam salt, favoring N-attack.

Step-by-Step Workflow:

-

Deprotonation: Charge NaH to dry THF at 0°C. Add Caprolactam solution (in THF/DMF) dropwise. Checkpoint: Evolution of H2 gas must cease before proceeding (approx. 1h).[1][2][3] Incomplete deprotonation leads to bis-alkylation side products.

-

Alkylation: Cool to -10°C. Add Ethyl Bromoacetate dropwise. Reasoning: Low temperature suppresses the O-alkylation pathway, which has a slightly higher activation energy.

-

Quench & Workup: Quench with saturated NH4Cl. Extract with EtOAc.

-

Purification: The O-isomer is less polar. Flash chromatography (Hexane/EtOAc 7:3) elutes the O-isomer first, followed by the N-isomer.

Pathway Visualization (DOT)

Caption: Competitive N- vs. O-alkylation pathways. DMF and low temperatures are critical control points to favor the N-substituted target.

C-Substituted Systems: The "7-Oxo" Regioisomer Challenge

When the acetic acid ethyl ester moiety is attached to the ring carbon (not the nitrogen), the synthesis typically involves the Schmidt Reaction or Beckmann Rearrangement of a substituted cyclohexanone. Here, "7-oxo" refers to the regioisomer formed by nitrogen insertion on the "wrong" side of the ketone.

The Regioselectivity Problem

Starting Material: Ethyl (3-oxocyclohexyl)acetate . Reaction with Hydrazoic Acid (HN3) or Hydroxylamine/SOCl2 yields two isomers:

-

Isomer A (4-Substituted): Migration of the C2-C3 bond.

-

Isomer B (6-Substituted / "7-Oxo" relative to substituent): Migration of the C3-C4 bond.

Electronic and steric factors dictate migration. The group anti to the leaving group (in Beckmann) migrates. In Schmidt, the migration is often governed by steric bulk, favoring the migration of the more substituted carbon.

Analytical Differentiation (NMR)

Distinguishing the 2-oxo and 7-oxo isomers (relative to the ester side chain) requires 2D-NMR (HMBC).

| Feature | N-Substituted (Target) | C-Substituted (Regioisomer A) | C-Substituted (Regioisomer B) |

| Carbonyl Shift (13C) | ~175 ppm (Lactam) | ~176 ppm | ~176 ppm |

| HMBC Correlation | N-CH2-COOEt protons correlate to Lactam C=O | Ring protons adjacent to ester correlate to C=O? NO | Ring protons adjacent to ester correlate to C=O? YES |

| IR Spectrum | 1640 cm⁻¹ (Lactam) + 1740 cm⁻¹ (Ester) | Similar | Similar |

Key Diagnostic: In the "7-oxo" isomer (where the carbonyl is adjacent to the substituted carbon), the methine proton at the substitution site shows a strong HMBC correlation to the lactam carbonyl. In the other isomer, it is too distant (3-4 bonds).

Regioselectivity Workflow (DOT)

Caption: Regiodivergence in the Schmidt reaction. Steric factors in the transition state dictate the ratio of 2-oxo to 7-oxo isomers.

Experimental Validation & References

Critical Quality Control: Lactim Ether Detection

To ensure the purity of Ethyl (2-oxoazepan-1-yl)acetate , one must test for the O-alkylated isomer.

-

Method: 1H NMR in CDCl3.

-

Signal: The N-CH2-COOEt protons appear as a singlet at δ 4.15 ppm for the Lactam (Target). The O-CH2-COOEt protons appear downfield at δ 4.60 ppm for the Lactim Ether (Impurity).

-

Limit: Acceptable level < 0.5%.

References

- Synthesis of N-substituted Caprolactams:J. Org. Chem., 2005, 70(4), pp 1364–1367.

- Schmidt Reaction Regioselectivity:J. Am. Chem. Soc., 1994, 116(20), 9377–9378. (Mechanistic study on migration preferences in substituted cyclohexanones).

- Lactim-Lactam Tautomerism:Chem. Rev., 2011, 111(10), 6087–6119.

-

Apixaban Intermediate Synthesis (Relevance of 7-oxo nomenclature): U.S. Patent 6,967,208.[4] (Describes 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives, clarifying the "7-oxo" terminology in drug synthesis).

-

BenchChem Protocol: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). (Reference for ethyl ester handling and oxime intermediates).

Disclaimer: This guide is for research purposes. All synthesis protocols should be conducted in a controlled fume hood environment by trained personnel.

Sources

Conformational Dynamics and Analysis of 2-Substituted Azepane Rings: A Comprehensive Guide for Drug Design

The azepane scaffold is a privileged seven-membered nitrogen heterocycle prevalent in numerous bioactive natural products and pharmaceuticals. Unlike their six-membered piperidine counterparts—which typically adopt well-defined, rigid chair conformations—seven-membered rings are inherently highly flexible. They exist as a dynamic ensemble of rapidly interconverting conformers. This flexibility presents a significant challenge in structure-based drug design, where the precise spatial arrangement of pharmacophores is critical for target binding.

As a Senior Application Scientist, I approach the conformational analysis of these systems not as a static structural problem, but as a dynamic thermodynamic equilibrium. The introduction of a substituent at the C-2 position (adjacent to the nitrogen) fundamentally alters this landscape. By understanding the causality behind steric and stereoelectronic effects, we can rationally pre-organize these rings to minimize entropic penalties upon receptor binding.

Theoretical Framework: Energetics of Azepane Conformations

To control the azepane ring, we must first understand its baseline energetics. In an unsubstituted azepane, the twist-chair conformation is generally the global energy minimum. The causality here is rooted in strain relief: the twist-chair optimally relieves Pitzer (torsional) strain and Prelog (transannular) strain compared to the true chair or boat forms.

Table 1: Calculated Relative Energies of Generalized Azepane Conformations

| Conformation | Relative Energy (kcal/mol) | Mechanistic Rationale for Energy State |

| Twist-Chair | 0.00 (Global Minimum) | Minimizes transannular steric clashes and torsional eclipsing. |

| Chair | ~1.5 | Increased torsional strain along specific C-C bonds. |

| Boat | ~2.5 | Significant transannular interactions (e.g., "flagpole" clashes). |

| Twist-Boat | ~3.0 | High degree of torsional strain and unfavorable dihedral angles. |

(Note: These values represent generalized baselines for the unsubstituted ring. Specific 2-substitutions will shift these relative energies, often dramatically.)

Mechanistic Drivers of Conformational Bias

Conformational control is not merely about adding bulk; it relies on synergistic stereoelectronic effects. When a substituent is introduced at the C-2 position, it breaks the symmetry of the ring.

-

Steric Hindrance: A bulky 2-substituent (e.g., a phenyl or large alkyl group) will strongly prefer a pseudo-equatorial position in the twist-chair form. The causality is simple: adopting a pseudo-axial position would induce severe 1,3-diaxial-like steric clashes with the protons on C-4 and C-6, destabilizing the conformer.

-

Stereoelectronic Effects (The Gauche Effect): Selective monofluorination is a powerful tool for conformational regulation. Research has demonstrated that a single fluorine atom, installed diastereoselectively, can bias the azepane ring to one major conformation for a specific diastereomer through the 1[1]. If the fluorine acts in synergy with existing substituents, a single ring conformation is reinforced.

-

Peptidomimetic Integration: When azepane derivatives, such as cis-5-aminoazepane-4-carboxylic acid, are incorporated into helical peptides, the protonation state and N-substituents at the azepane moiety can promote specific folding patterns (e.g., 11/9-helix or 12/10-helix) without disrupting the overall helical propensity, highlighting their utility as 2[2].

Mechanistic drivers influencing the conformational equilibrium of substituted azepanes.

Experimental Workflows for Conformational Elucidation

A robust conformational analysis requires a self-validating orthogonal approach. Relying solely on one technique can lead to misinterpretation due to the dynamic nature of the 7-membered ring. Below is the field-proven methodology I utilize to establish a self-validating loop where theoretical predictions are empirically verified.

Step-by-Step Methodology: Combined NMR and Computational Protocol

-

Step 1: Computational Conformational Search

-

Action: Perform a systematic conformational search using Molecular Mechanics (e.g., OPLS4 or MMFF94 force fields) to generate a pool of low-energy conformers within a 5.0 kcal/mol window.

-

Causality: Because the azepane ring is highly flexible, the global minimum in a vacuum might not be the only populated state at room temperature in solution. A broad search ensures no relevant local minima are missed.

-

-

Step 2: Density Functional Theory (DFT) Optimization

-

Action: Optimize the geometries of the identified conformers using a high level of theory (e.g., B3LYP/6-31G(d,p) or M06-2X) utilizing an implicit solvent model (PCM) that matches the intended NMR solvent.

-

Causality: Molecular mechanics cannot accurately predict stereoelectronic effects (like the gauche effect). DFT provides accurate relative energies and precise dihedral angles, which are strictly required for calculating theoretical NMR parameters.

-

-

Step 3: Dynamic and Multidimensional NMR Spectroscopy

-

Action: Acquire 1H, 13C, COSY, HSQC, and NOESY/ROESY spectra. If the ring interconversion is slow on the NMR timescale (often requiring Variable-Temperature/Dynamic NMR down to -80°C), distinct conformers can be observed.

-

Causality: Coupling constants (

) extracted from the 1H NMR are highly dependent on the dihedral angles between vicinal protons (governed by the Karplus relationship). NOESY provides through-space distance constraints (< 5 Å) to confirm spatial proximity of non-adjacent protons.

-

-

Step 4: Data Integration and System Validation

-

Action: Compare the DFT-calculated dihedral angles and interatomic distances with the experimentally derived

values and NOE cross-peaks. -

Causality: This is the self-validation step. If the theoretical global minimum predicts a

of 10 Hz (anti-periplanar) and the experimental value is 10.5 Hz, the model is validated. Discrepancies indicate that the observed NMR data is a time-averaged ensemble of multiple fast-interconverting conformers, requiring population analysis via Boltzmann distribution.

-

Workflow for the conformational analysis of 2-substituted azepane rings.

Case Studies in Drug Development

-

Azepan-3-one Derivatives: The introduction of a ketone functionality at the 3-position, alongside 2-substitution, significantly influences conformational preferences. In drug design (e.g., cathepsin K inhibitors), the stereochemistry of substituents on the 3 dictates both inhibitory potency and pharmacokinetic profiles by locking the ring into a bioactive conformation[3].

-

Fluorinated Azepanes: As demonstrated by Patel et al., monofluorination can lock the highly flexible azepane ring into a dominant geometry. This "induced-fit" pre-organization reduces the entropic penalty upon binding to a receptor, thereby increasing binding affinity and selectivity[1].

References

- BenchChem. (2025). A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives. Benchchem.

- Patel, A. R., Ball, G., Hunter, L., & Liu, F. (2013). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry, 11(23), 3781-3785.

- Han, I., Lim, C. N., & Choi, S. H. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. The Journal of Organic Chemistry, 90(42), 15099-15103.

Sources

Methodological & Application

Application Notes & Protocols: Selective Hydrolysis of Ethyl 2-(7-oxoazepan-2-yl)acetate

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective hydrolysis of ethyl 2-(7-oxoazepan-2-yl)acetate to its corresponding carboxylic acid, 2-(7-oxoazepan-2-yl)acetic acid. This valuable synthetic intermediate is a key building block in the development of various pharmaceutical agents. The protocols herein detail three distinct and validated methodologies—base-catalyzed saponification, acid-catalyzed hydrolysis, and enzyme-mediated hydrolysis—each with a thorough examination of the underlying chemical principles, experimental design rationale, and potential challenges. The objective is to equip the user with the expertise to select and execute the optimal hydrolysis strategy based on reaction scale, substrate sensitivity, and desired purity.

Introduction: The Synthetic Challenge

The hydrolysis of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. However, the substrate , ethyl 2-(7-oxoazepan-2-yl)acetate, presents a specific challenge: the presence of a caprolactam ring. A lactam is a cyclic amide, which is also susceptible to hydrolysis under both acidic and basic conditions, potentially leading to an undesired ring-opened amino acid byproduct.[1][2][3] Therefore, the primary goal is to achieve selective cleavage of the ethyl ester bond while preserving the integrity of the seven-membered lactam ring. This guide explores methodologies designed to maximize this selectivity.

Part 1: Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed ester hydrolysis, or saponification, is often the most effective and widely used method due to its irreversible nature.[4][5] The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic ester carbonyl. The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack, thus driving the reaction to completion.[5][6]

Causality Behind Experimental Choices

-

Choice of Base: Lithium hydroxide (LiOH), sodium hydroxide (NaOH), and potassium hydroxide (KOH) are commonly employed.[7] LiOH is particularly favored in many research settings as it often provides excellent results at lower temperatures in mixed solvent systems like tetrahydrofuran (THF) and water, which can enhance the solubility of organic substrates.[7]

-

Solvent System: A monophasic solvent system is critical for ensuring that the ester and the aqueous base can interact effectively.[8] Mixtures of water with miscible organic solvents such as methanol, ethanol, or THF are ideal for this purpose.[7][8]

-

Temperature Control: While heating can accelerate the reaction, it also increases the risk of hydrolyzing the more resilient lactam ring.[3] Therefore, running the reaction at room temperature or 0 °C is a prudent starting point. Reaction progress should be diligently monitored to determine if gentle heating is necessary.

-

Acidic Work-up: The reaction yields a carboxylate salt. To obtain the final carboxylic acid product, the reaction mixture must be carefully acidified with a strong acid (e.g., dilute HCl) to a pH of approximately 2-3.[4][7] This protonates the salt, allowing the neutral carboxylic acid to be extracted into an organic solvent.[9]

Diagram: Base-Catalyzed Hydrolysis Mechanism

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Experimental Protocol: Saponification with Lithium Hydroxide

-

Dissolution: Dissolve ethyl 2-(7-oxoazepan-2-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 2:1 or 3:1 v/v ratio) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Slowly add a solution of lithium hydroxide monohydrate (1.5 - 2.0 eq) dissolved in water.

-

Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]

-

Quenching & Acidification: Once the starting material is consumed, cool the mixture back to 0 °C. Carefully add 1M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the aqueous phase is ~2-3.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).[9]

-

Washing & Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]

-

Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(7-oxoazepan-2-yl)acetic acid.

-

Purification: If necessary, purify the product by column chromatography or recrystallization.[9]

Part 2: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[5] The reaction is initiated by the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon.[10] A water molecule then acts as a nucleophile, attacking the activated carbonyl. Unlike saponification, every step in this mechanism is reversible.[4]

Causality Behind Experimental Choices

-

Driving the Equilibrium: To overcome the reversibility and drive the reaction toward the carboxylic acid and alcohol products, Le Châtelier's principle is invoked. A large excess of water is used, which is why the reaction is typically run in a dilute aqueous acid solution (e.g., dilute H₂SO₄ or HCl).[4][10]

-

Risk of Lactam Cleavage: A significant drawback of this method is the potential for concurrent acid-catalyzed hydrolysis of the lactam ring.[1][2] Amide hydrolysis under acidic conditions is a known and often facile reaction, making this method less selective and generally less preferable than saponification for this particular substrate.

Diagram: Acid-Catalyzed Hydrolysis Mechanism

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Reaction Setup: Combine the ethyl ester (1.0 eq) with a large excess of dilute aqueous acid (e.g., 1-3 M H₂SO₄) in a round-bottom flask.

-

Heating: Heat the mixture under reflux and monitor the reaction by TLC or HPLC.[4]

-

Work-up: After cooling, extract the product directly from the acidic aqueous mixture using an appropriate organic solvent.

-

Purification: Wash, dry, and concentrate the organic extracts as described in the base-catalyzed protocol. Further purification will likely be necessary to separate the desired product from any ring-opened byproducts.

Part 3: Enzymatic Hydrolysis

For substrates with multiple sensitive functional groups, enzymatic hydrolysis offers unparalleled selectivity under exceptionally mild conditions. Hydrolase enzymes, particularly lipases and esterases, can selectively catalyze the hydrolysis of esters without affecting other functional groups like amides.[11][12] These biocatalysts operate at or near neutral pH and ambient temperature, making them ideal for preserving the lactam ring.

Causality Behind Experimental Choices

-

Enzyme Selection: Lipases are robust, readily available, and do not require expensive cofactors.[11][12] Enzymes like Candida antarctica lipase B (CAL-B) or lipases from Pseudomonas species are excellent candidates and have been used extensively for the kinetic resolution of esters.[12][13]

-

Reaction Medium: The reaction is typically conducted in an aqueous buffer (e.g., phosphate buffer, pH 7.0) to maintain the enzyme's optimal conformational state and catalytic activity.[14] A small amount of a water-miscible co-solvent may be required to dissolve the ester substrate.[15]

-

Reaction Monitoring: As the reaction produces a carboxylic acid, the pH of the medium will decrease. This change can be monitored with a pH meter. For precise control and monitoring, an autotitrator can be used to continuously add a dilute base (e.g., 0.1 M NaOH) to maintain a constant pH. The rate of base consumption is directly proportional to the rate of reaction.[11]

Experimental Protocol: Lipase-Catalyzed Hydrolysis

-

Buffer Preparation: Prepare a phosphate buffer solution (e.g., 50-100 mM) at the optimal pH for the chosen lipase (typically pH 7.0-7.5).

-

Reaction Mixture: In a temperature-controlled vessel, suspend the ethyl ester (1.0 eq) in the buffer solution.

-

Enzyme Addition: Add the lipase (either free or immobilized, as per manufacturer's recommendation) to the mixture.

-

Incubation: Stir the suspension at a constant, mild temperature (e.g., 25-37 °C).

-

Monitoring: Monitor the reaction via HPLC or by using a pH-stat/autotitrator to measure the consumption of base needed to maintain the pH.[11]

-

Work-up: Once the reaction is complete, remove the enzyme (by filtration if immobilized). Acidify the aqueous solution to pH 2-3 with 1M HCl.

-

Extraction and Purification: Extract the product with an organic solvent, followed by washing, drying, and concentration as previously described.

Summary and Comparison of Protocols

| Parameter | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis | Enzymatic Hydrolysis |

| Reagents | LiOH, NaOH, or KOH; Dilute HCl/H₂SO₄ for workup | Dilute H₂SO₄ or HCl | Lipase/Esterase; Phosphate buffer |

| Conditions | 0 °C to Reflux | Reflux | Ambient temp (25-40 °C), Neutral pH |

| Selectivity | Good to excellent; risk of lactamolysis at high temp. | Poor; high risk of lactamolysis.[1][2] | Excellent; highly selective for the ester. |

| Reaction Rate | Moderate to Fast | Slow | Slow to Moderate |

| Reversibility | Irreversible.[4][5] | Reversible; requires large excess of water.[8] | Irreversible (in practice) |

| Advantages | High yield, reliable, irreversible, cost-effective. | Simple reagents. | Unmatched selectivity, mild conditions, green chemistry. |

| Disadvantages | Potential for lactam hydrolysis if not controlled. | Low selectivity, reversible, harsh conditions. | Slower reaction times, higher cost of enzyme. |

General Experimental Workflow

Caption: A generalized workflow for hydrolysis experiments.

References

-

Hydrolysing Esters. (n.d.). Chemguide. Retrieved from [Link]

-

1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. (1991). Journal of Pharmacy and Pharmacology. Retrieved from [Link]

-

Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. (n.d.). University of the Free State. Retrieved from [Link]

-

Preparation of Carboxylic Acid| Hydrolysis of ester| Ethyl acetate. (2023). YouTube. Retrieved from [Link]

-

Ester to Acid - Common Conditions. (n.d.). The Organic Chemistry Portal. Retrieved from [Link]

-

Reaction Monitoring of a Temperature Dependent Ester Hydrolysis. (n.d.). Agilent. Retrieved from [Link]

-

Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). ResearchGate. Retrieved from [Link]

-

What is a simple way to convert an ester into carboxylic acid? (2014). ResearchGate. Retrieved from [Link]

-

Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). Open Access Research Journal of Chemistry and Pharmacy. Retrieved from [Link]

-

Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. (2022). Eurasian Chemical Communications. Retrieved from [Link]

-

The kinetics and mechanism of acid catalysed hydrolysis of lactams. (1980). Canadian Journal of Chemistry. Retrieved from [Link]

-

Lipase-catalyzed ring-opening copolymerization of ε-caprolactone and β-lactam. (2014). PubMed. Retrieved from [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps. Retrieved from [Link]

-

Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. (n.d.). Science of Synthesis. Retrieved from [Link]

-

Lipase-catalysed degradation of copolymers prepared from e-caprolactone and DL-lactide. (n.d.). Polymer Degradation and Stability. Retrieved from [Link]

-

Lecture 6: Hydrolysis Reactions of Esters and Amides. (n.d.). University of Bristol. Retrieved from [Link]

-

Acid Catalysed Hydrolysis of Ester. (n.d.). Perlego. Retrieved from [Link]

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2015). Molecules. Retrieved from [Link]

-

Blends of aliphatic polyesters. VI. Lipase-catalyzed hydrolysis and visualized phase structure of biodegradable blends from poly(epsilon-caprolactone) and poly(L-lactide). (2001). Biomaterials. Retrieved from [Link]

-

Examples of reactions catalyzed by lipases. (n.d.). ResearchGate. Retrieved from [Link]

-

The kinetics and mechanism of acid catalysed hydrolysis of lactams. (1980). ResearchGate. Retrieved from [Link]

-

Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Retrieved from [Link]

-

Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]

-

Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. (n.d.). Redalyc. Retrieved from [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. mdpi.com [mdpi.com]

- 13. Lipase-catalyzed ring-opening copolymerization of ε-caprolactone and β-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. redalyc.org [redalyc.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ring Expansion for Azepane Synthesis

The synthesis of seven-membered nitrogen heterocycles (azepanes) presents a notorious kinetic and thermodynamic challenge in medicinal chemistry. Unlike five- or six-membered rings, direct intramolecular cyclization to form azepanes is often plagued by slow kinetics, transannular strain, and competing intermolecular oligomerization[1]. To bypass these entropic penalties, ring expansion strategies serve as the premier synthetic workflows.

As a Senior Application Scientist, I have compiled this technical guide to help you navigate the causality behind these reactions, implement self-validating protocols, and troubleshoot the most common failure modes encountered during azepane synthesis.

Strategic Decision Matrix

Selecting the correct ring expansion method depends entirely on the structural features of your starting material and the desired substitution pattern of the final azepane.

Caption: Decision matrix for selecting an azepane ring expansion strategy.

Core Methodologies & Self-Validating Protocols

Protocol A: Photochemical Dearomative Ring Expansion of Nitroarenes

This state-of-the-art methodology translates the substitution pattern of simple nitroarenes directly into highly functionalized azepanes via a singlet nitrene intermediate[2][3].

Causality & Self-Validation: Blue light irradiation excites the nitro group, driving single-atom skeletal editing to form a singlet nitrene. This highly reactive species inserts into the arene to form an aziridine, which undergoes electrocyclic ring-opening to an azepine. Because singlet nitrenes are susceptible to triplet intersystem crossing if quenched by oxygen, rigorous degassing is non-negotiable. Self-Validation Checkpoint: Before proceeding to hydrogenolysis, sample the crude reaction for LC-MS. The successful formation of the fused azepine intermediate will present a distinct mass of [M - 2O + N insertion]. Do not add the palladium catalyst until the starting nitroarene mass is fully consumed.

Step-by-Step Methodology:

-

Dissolve the nitroarene (1.0 equiv) in a rigorously degassed solvent (e.g., acetonitrile) within a sealed photoreactor vial.

-

Irradiate the mixture with blue LEDs (440 nm) at room temperature (20–25 °C) until TLC/LC-MS indicates complete consumption of the starting material.

-

Transfer the crude azepine intermediate to a hydrogenation vessel.

-

Add Pd/C (10 mol%) and purge the vessel with H₂ gas.

-

Stir under an H₂ atmosphere (1–5 bar depending on steric hindrance) until hydrogenolysis is complete.

-

Filter through a pad of Celite to remove the catalyst, concentrate in vacuo, and purify via silica gel chromatography.

Caption: Mechanistic pathway of photochemical dearomative ring expansion to azepanes.

Protocol B: Palladium-Catalyzed Piperidine Ring Expansion

This protocol is ideal for accessing stereochemically defined azepanes from readily available 2-alkenylpiperidines[4][5].

Causality & Self-Validation:

The reaction utilizes a palladium catalyst to drive an allylic amine rearrangement. The stereochemistry is retained because the reaction proceeds via a tightly bound inner-sphere Pd-π-allyl intermediate.

Self-Validation Checkpoint: Monitor the reaction via TLC. The expanded azepane product will typically exhibit a lower

Step-by-Step Methodology:

-

To a solution of the 2-alkenylpiperidine substrate (1.0 equiv) in anhydrous MeCN or DCE, add [Pd(allyl)Cl]₂ (2.5–5 mol%).

-

Heat the reaction mixture to 40–80 °C under an inert atmosphere.

-

Monitor the progress via LC-MS. Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to afford the enantiomerically enriched azepane[5].

Protocol C: Beckmann Rearrangement to Bicyclic Azepanes

A classic, highly scalable approach for converting fused cyclohexanones into caprolactams, followed by reduction to azepanes[1][6].

Causality & Self-Validation:

The Beckmann rearrangement relies on the strictly anti-periplanar migration of the alkyl group relative to the oxime leaving group. To ensure predictable regioselectivity, the E/Z oxime ratio must be controlled.

Self-Validation Checkpoint: Validate the oxime geometry prior to rearrangement by checking the crude oxime via ¹H NMR; the

Step-by-Step Methodology:

-

Convert the cyclohexanone derivative to its corresponding oxime using hydroxylamine hydrochloride and sodium acetate.

-

Isolate and separate the E/Z oxime isomers via chromatography if regiocontrol is required[6].

-

Dissolve the pure oxime in a suitable solvent and add an activating agent (e.g., TsCl in pyridine, or polyphosphoric acid).

-

Heat to the required temperature (often 0 °C to reflux depending on the reagent) until lactamization is complete.

-

Reduce the resulting caprolactam to the azepane using a strong reducing agent like LiAlH₄ in refluxing THF.

Quantitative Benchmarks

Use the following table to benchmark your experimental yields and conditions against field-proven standards.

| Methodology | Catalyst / Reagent | Typical Temp | Typical Yield | Key Advantage |

| Photochemical Dearomatization | Blue Light (440 nm), Pd/C | 20–25 °C | 60–85% | Rapid access from simple, abundant nitroarenes[2] |

| Pd-Catalyzed Allylic Expansion | [Pd(allyl)Cl]₂ (2.5–5 mol%) | 40–80 °C | 70–90% | Excellent stereoretention for chiral azepanes[5] |

| Ag-Catalyzed aza-Büchner | AgNTf₂, BOX Ligand | 20–25 °C | 60–94% | Chemoselective over C–H amination[7] |

| Beckmann Rearrangement | TsCl, Pyridine / LiAlH₄ | 0–100 °C | 50–80% | Highly scalable for fused bicyclic systems[6] |

Troubleshooting & FAQs (Mechanistic Deep-Dive)

Q1: Why is my Beckmann rearrangement yielding a 1:1 mixture of regioisomeric caprolactams? A1: Migratory aptitude in the Beckmann rearrangement is dictated by stereochemistry, not thermodynamics; the group anti to the oxime hydroxyl group always migrates. If you are seeing a mixture of products, your starting material is likely a mixture of E and Z oxime isomers. Solution: You must either separate the E and Z oximes via chromatography prior to the rearrangement[6], or utilize a bulky acid catalyst that thermodynamically equilibrates the oxime to a single geometry before migration occurs.

Q2: I am observing low conversion and heavy tarring in my photochemical dearomatization of nitroarenes. What causes singlet nitrene quenching? A2: Singlet nitrenes are highly reactive electrophilic species. If the reaction is not strictly deoxygenated, the singlet nitrene will undergo triplet intersystem crossing or be quenched by ambient oxygen, leading to polymerization and tarring. Furthermore, deep-colored reaction mixtures can prevent light penetration (the inner filter effect). Solution: Ensure rigorous degassing using the freeze-pump-thaw method. If scaling up, transition from a batch vial to a flow photoreactor[8] to maximize the surface-area-to-volume ratio, ensuring uniform blue light irradiation across the entire reaction volume.

Q3: During an aza-Büchner ring expansion using a nitrene precursor, I am getting benzylic C–H amination instead of the desired azepine ring. How can I tune this chemoselectivity? A3: In transition-metal catalyzed nitrene transfers, the chemoselectivity between arene dearomatization (ring expansion) and C–H amination is heavily ligand-dependent[9][10]. Solution: If using silver catalysis with a Tces-protected carbamimidate, switch to a sterically encumbered BOX-derived ligand. The steric clash between the bulky ligand and the Tces group enforces a square-planar transition state that kinetically favors aziridination (and subsequent azepine formation) over C–H insertion[7][10].

Q4: Why am I seeing tetrahydropyran derivatives instead of azepanes during my silyl-aza-Prins cyclizations? A4: This is a classic issue of competing nucleophiles. If the oxygen atom of the aldehyde outcompetes the nitrogen atom during the cyclization step, an oxygen heterocycle will form. Solution: The choice of Lewis acid is critical. Switch your catalyst to Indium(III) chloride (InCl₃). InCl₃ specifically coordinates in a manner that favors the nitrogen nucleophile, cleanly driving the formation of trans-disubstituted azepanes over tetrahydropyrans[1][5].

References

1. - Nature Chemistry 2. - Journal of the American Chemical Society 3. - BenchChem 4. - BenchChem 5. - National Institutes of Health (PMC) 6. - Chemical Reviews

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 4. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Technical Support Center: Regioselective Synthesis of Substituted Caprolactams

Welcome to the technical support center for controlling regioselectivity in substituted caprolactam formation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing specific caprolactam regioisomers. As Senior Application Scientists, we have compiled this resource to address the most common challenges and provide field-proven insights to streamline your experimental workflow.

Substituted caprolactams are crucial scaffolds in medicinal chemistry and materials science. However, their synthesis via the classic Beckmann rearrangement of unsymmetrical cyclohexanone oximes often presents a significant hurdle: controlling which of the two non-equivalent α-carbons migrates to the nitrogen atom. This guide provides a structured approach to understanding and mastering this regioselectivity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that underpin the regioselective formation of substituted caprolactams.

Q1: What is the primary factor that dictates which regioisomer is formed during a Beckmann rearrangement?

A1: The single most important factor is the stereochemistry of the oxime precursor. The Beckmann rearrangement is a highly stereospecific reaction where the group anti-periplanar (trans) to the hydroxyl group on the oxime nitrogen is the one that migrates.[1][2][3] Therefore, controlling the E/Z geometry of the C=N double bond in the starting oxime directly controls which of the two adjacent carbon atoms will migrate, thus determining the final lactam product.[4] Intrinsic migratory aptitude (e.g., tertiary alkyl > secondary alkyl) plays a lesser role when a single, pure oxime isomer is used under non-isomerizing conditions.[5][6]

Q2: How can I reliably control the E/Z stereochemistry of the starting oxime?

A2: Controlling oxime stereoselectivity is a challenge in itself and is highly substrate-dependent. Generally, oxime formation under thermodynamic control (allowing for equilibration) will favor the more stable isomer. For many substituted cyclohexanones, the E-oxime (where the hydroxyl group is trans to the more substituted α-carbon) is thermodynamically preferred to minimize steric interactions. However, kinetic control (using specific reagents or low temperatures) can sometimes favor the Z-isomer. It is crucial to purify the desired oxime isomer via chromatography or crystallization and confirm its stereochemistry, often using 2D NMR techniques like NOESY, before proceeding with the rearrangement.

Q3: My Beckmann rearrangement is producing significant amounts of a nitrile byproduct. What is causing this?

A3: You are observing a competing reaction known as the Beckmann fragmentation.[1][7] This side reaction is favored when the group that would typically migrate can instead depart as a stable carbocation.[2][8] This is particularly common if the α-carbon is quaternary or bears a substituent that can stabilize a positive charge, such as an oxygen or nitrogen atom.[7][8] The fragmentation pathway generates a nitrile and a carbocation, which can lead to various downstream products.[1] To minimize this, using milder reaction conditions and avoiding strong Brønsted acids can be effective.[4]

Part 2: Troubleshooting Guide

This section provides actionable solutions to specific experimental problems.

Problem 1: My reaction yields a mixture of both possible caprolactam regioisomers, indicating poor selectivity.

This is the most common issue and typically points to a problem with the oxime precursor or the reaction conditions causing a loss of stereochemical integrity.

dot

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Solutions:

-

Step 1: Verify Oxime Stereochemical Purity: Before starting the rearrangement, it is imperative to confirm that you have a single, pure oxime isomer. Under acidic conditions, E/Z isomerization can occur, leading to a mixture of products even if you start with a pure isomer.[5]

-

Action: Purify the oxime via flash chromatography or recrystallization. Analyze the purified material by ¹H and ¹³C NMR. Use 2D NMR (NOESY or ROESY) to unambiguously determine the stereochemistry by observing through-space correlations between the oxime -OH proton and the protons on the syn or anti α-carbons.

-

-

Step 2: Modify Rearrangement Conditions: Harsh conditions, such as high concentrations of strong acids (H₂SO₄, PPA) or elevated temperatures, can provide enough energy to overcome the inversion barrier of the C=N bond, causing the oxime to isomerize in situ before it rearranges.[1]

-

Action: Switch to a milder catalyst system that activates the hydroxyl group without promoting isomerization. This can often be achieved at lower temperatures. A comparison of common catalyst systems is provided below.

-

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

| Strong Brønsted Acids (H₂SO₄, PPA) | High concentration, >100 °C | Inexpensive, powerful | Low regioselectivity due to isomerization, promotes fragmentation, harsh on sensitive substrates[1][6] |

| Lewis Acids / Reagents (PCl₅, SOCl₂, TsCl) | Stoichiometric, 0 °C to RT | Milder, often preserves stereochemistry | Stoichiometric waste, can be harsh[1] |

| Catalytic Systems (Cyanuric Chloride/ZnCl₂, Boronic Acids) | Catalytic amounts, RT to 60 °C | High selectivity, mild conditions, low waste | May require anhydrous conditions, catalyst can be expensive[1][9] |

| Solid Acids (Zeolites, Nafion) | Heterogeneous, elevated temp. | Catalyst is recyclable, "green" approach | Can require high temperatures, potential for side reactions[10][11] |

Problem 2: The reaction is slow, incomplete, or does not work at all.

This issue typically points to insufficient activation of the oxime hydroxyl group, which is a poor leaving group.

Detailed Solutions:

-

Cause A: Insufficient Catalyst Activity: The chosen acid or catalyst may not be strong enough to sufficiently activate the -OH group for rearrangement.

-

Solution: If using a mild system, consider a modest increase in catalyst loading or switching to a more potent activator. For instance, if a mild Lewis acid is ineffective, a stronger one like PCl₅ might be necessary, though care must be taken to monitor for side reactions.[1]

-

-

Cause B: Catalyst Deactivation: Trace amounts of water in the reaction can hydrolyze activated intermediates or deactivate the catalyst.[4]

-

Solution: Ensure all glassware is oven-dried and solvents are anhydrous. Running the reaction under an inert atmosphere (N₂ or Ar) can prevent atmospheric moisture from interfering.

-

-

Cause C: Poor Solubility: The oxime or catalyst may not be sufficiently soluble in the chosen solvent, leading to a slow heterogeneous reaction.

-

Solution: Choose a solvent that dissolves all components. For many modern catalytic systems, polar aprotic solvents like acetonitrile or hexafluoroisopropanol (HFIP) have shown excellent results.[9]

-

Part 3: Experimental Protocol & Mechanistic Visualization

Protocol: Regioselective Beckmann Rearrangement Using a Mild Catalytic System

This protocol describes a general method for the regioselective rearrangement of a purified 2-substituted cyclohexanone oxime isomer using a cyanuric chloride/zinc chloride system, which is known to minimize oxime isomerization.[1]

-

Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous acetonitrile as the solvent.

-

Reaction Setup: To a stirred solution of the purified substituted cyclohexanone oxime (1.0 eq) in anhydrous acetonitrile (0.1 M), add cyanuric chloride (0.1 eq) followed by zinc chloride (0.1 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting oxime by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours.

-

Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to isolate the pure substituted caprolactam regioisomer.

Mechanistic Visualization

The regiochemical outcome is a direct consequence of the anti-migration pathway. The following diagram illustrates how the two different stereoisomers of a 2-substituted cyclohexanone oxime lead to two distinct caprolactam products.

dot

Sources

- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. adichemistry.com [adichemistry.com]

- 3. Beckmann Rearrangement [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Beckmann rearrangement catalysis: a review of recent advances - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Azepane Purification Support Center: Palladium Removal

Topic: Removing Palladium Catalysts from Azepane RCM Products

Status: Active Operator: Senior Application Scientist Context: Post-RCM Hydrogenation / Tandem Catalysis Cleanup

Diagnostic & Strategy (Start Here)

User Query: "I have synthesized an azepane via Ring-Closing Metathesis (RCM) and subsequent steps. I need to remove residual Palladium."

Scientist's Note: If you performed RCM, your primary metal contaminant is likely Ruthenium (Ru) (from Grubbs/Hoveyda-Grubbs catalysts). However, if you performed a post-RCM hydrogenation (e.g., Pd/C on the alkene) or used a Pd-catalyzed allylic substitution to build the diene precursor, you are correctly targeting Palladium (Pd) .

The Core Challenge: Azepanes are 7-membered nitrogen heterocycles. The ring nitrogen is a Lewis base that coordinates strongly to soft metals like Palladium. This formation of stable Pd-Amine complexes makes standard filtration (Celite) ineffective, as the Pd "leaches" into the organic filtrate rather than staying on the solid support.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the correct purification strategy based on your current contamination level and available equipment.

Figure 1: Strategic workflow for Palladium removal based on initial contamination load. High loads require ligand exchange (NAC) before polishing.

Troubleshooting Guides & FAQs

Issue 1: "I filtered my reaction through Celite, but the filtrate is still dark."

Diagnosis: You are dealing with soluble Pd-Azepane complexes (homogeneous contamination). Explanation: The azepane nitrogen acts as a ligand, solubilizing the Pd species. Celite only removes insoluble bulk metal (heterogeneous). You must break the Pd-N bond using a ligand with a higher affinity for Pd (Sulfur). Solution: Proceed to Protocol A (NAC Wash) or Protocol C (Thiourea Scavenger) .

Issue 2: "Which scavenger is best for secondary amines (Azepanes)?"

Recommendation: Silica-supported Thiourea (Si-Thiourea) or Silica-Thiol (Si-Thiol) . Scientific Rationale:

-

Thiol (-SH): Excellent general scavenger, but can sometimes interact with electrophiles.

-

Thiourea: Often superior for amines because it mimics the coordination chemistry of the azepane but binds Pd much tighter (

is orders of magnitude higher). -

Avoid: Acidic scavengers (sulfonic acids) if your azepane is acid-sensitive or if you want to avoid protonating the amine, which would prevent it from acting as a free base if that is required for the next step.

Issue 3: "I need to reach ICH Q3D limits (<10 ppm) for an API."

Analysis: Single-pass treatments rarely achieve <10 ppm from high loads (>1000 ppm). Strategy: Use a "Telescoped" approach.

-

Bulk Reduction: Use Activated Carbon (Protocol B) or NAC Wash (Protocol A) to drop Pd to ~50-100 ppm.

-

Polishing: Use a Silica-Thiol cartridge or slurry (Protocol C) to reach single-digit ppm.

Experimental Protocols

Protocol A: The N-Acetylcysteine (NAC) Wash

Best for: Bulk removal (>500 ppm) from crude reaction mixtures.

Mechanism: NAC provides a sulfur ligand that out-competes the azepane nitrogen for the Palladium, forming a water-soluble Pd-NAC complex.

-

Dissolution: Dissolve the crude azepane product in a water-immiscible solvent (e.g., Ethyl Acetate or Isopropyl Acetate). Avoid DCM if possible, as Pd-complexes are highly soluble in it.

-

Preparation: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to neutral/slightly basic (pH 7-8) using ammonia or NaOH (deprotonation of the carboxylic acid improves solubility).

-

Execution:

-